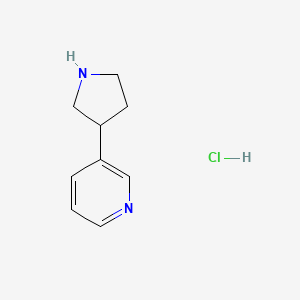

3-(Pyrrolidin-3-yl)pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Pyrrolidin-3-yl)pyridine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The hydrochloride indicates that the compound is a salt with a chloride ion .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring cleavage methodology reactions . This process involves the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a pyridine ring . The exact mass of the compound is 148.100048391 g/mol . The compound has a molecular formula of C9H12N2 .

Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can be used in Pd-catalyzed Suzuki-Miyuara cross-coupling reactions . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyuara reactions, such as bromides, chlorides, and triflates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 148.20 g/mol, an XLogP3 of 0.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-(Pyrrolidin-1-yl)piperidine, a structurally similar compound, is recognized for its significance in medicinal chemistry. The synthesis of this compound is notably complex, traditionally involving a multi-stage process. A new synthesis method based on exhaustive catalytic hydrogenation of pyrrolylpyridine has been proposed, potentially simplifying the production process and making it more viable for large quantities (Smaliy et al., 2011).

Catalytic Applications

The compound 4-(Pyrrolidin-1-yl)pyridine, closely related to the compound , was used in deconjugative esterification processes. It catalyzed the deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the compound's potential in facilitating complex organic reactions (Sano et al., 2006).

Complex Molecule Synthesis

3-Ylidene-1-pyrrolines, similar in structure to the target compound, are noted for their unique combination of reactive sites. These characteristics make them suitable precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. This highlights the potential utility of 3-(Pyrrolidin-3-yl)pyridine hydrochloride in synthesizing intricate chemical structures (Gazizov et al., 2020).

Orientations Futures

Pyrrolidine derivatives, including “3-(Pyrrolidin-3-yl)pyridine hydrochloride”, have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . They are being studied for their potential as antibacterial agents . The development of new pyrrolidine compounds with different biological profiles is a promising area of future research .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been reported to have target selectivity , suggesting they may interact with specific biochemical pathways.

Result of Action

The pyrrolidine ring’s influence on biological activity has been studied, with different stereoisomers and the spatial orientation of substituents leading to different biological profiles of drug candidates .

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring in 3-(Pyrrolidin-3-yl)pyridine hydrochloride plays a significant role in biochemical reactions . The compound’s interactions with enzymes, proteins, and other biomolecules are largely influenced by the spatial orientation of substituents and the different stereoisomers of the pyrrolidine ring . Specific enzymes, proteins, and biomolecules that this compound interacts with are not yet fully identified.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to confirm these hypotheses.

Propriétés

IUPAC Name |

3-pyrrolidin-3-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h1-2,4,6,9,11H,3,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFWEDYWCFKTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719247 |

Source

|

| Record name | 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373253-17-8 |

Source

|

| Record name | 3-(Pyrrolidin-3-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)